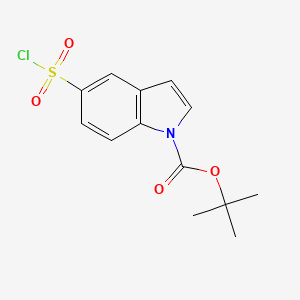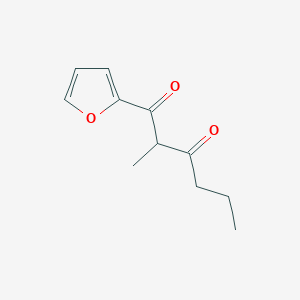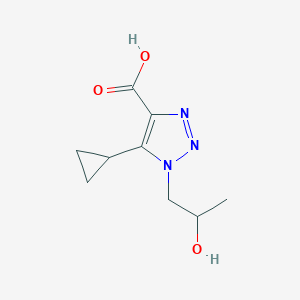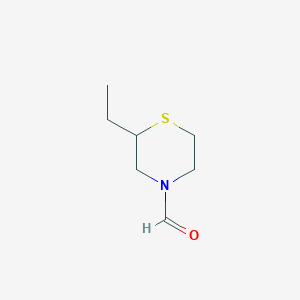
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol . It is also known by its synonym, 2-Ethyl-thiomorpholine-4-carbaldehyde . This compound is characterized by the presence of a thiomorpholine ring substituted with an ethyl group and a formyl group.
準備方法
The synthesis of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with ethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
化学反応の分析
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formyl group to an alcohol group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) can be compared with other similar compounds, such as:
Thiomorpholinecarboxaldehyde: Lacks the ethyl substitution, leading to different chemical and biological properties.
2-Ethylmorpholine: Similar structure but without the formyl group, resulting in different reactivity and applications.
4-Morpholinecarboxaldehyde: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and uses.
The uniqueness of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H13NOS |
|---|---|
分子量 |
159.25 g/mol |
IUPAC名 |
2-ethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-2-7-5-8(6-9)3-4-10-7/h6-7H,2-5H2,1H3 |
InChIキー |
AXEDGKLMANSSBD-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(CCS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


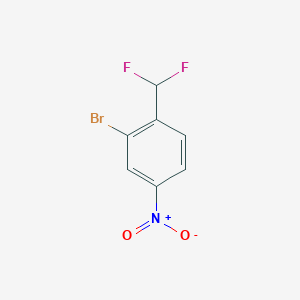
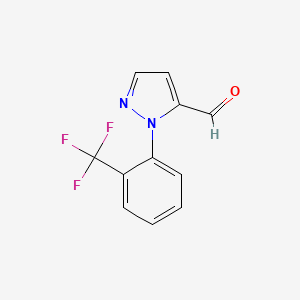
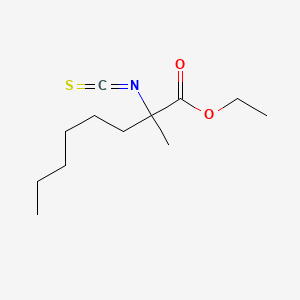
![1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623791.png)
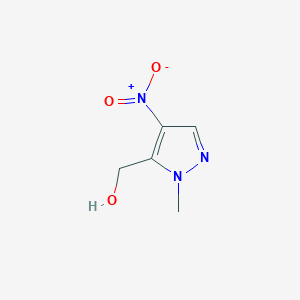
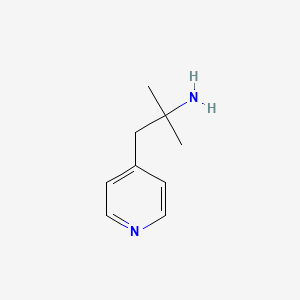
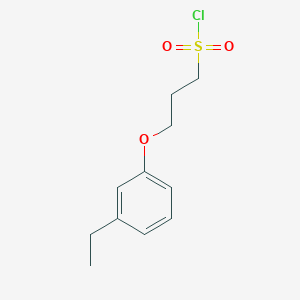
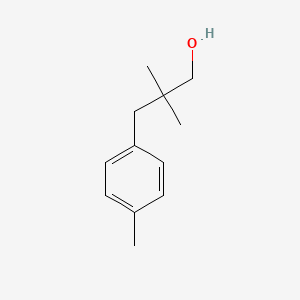
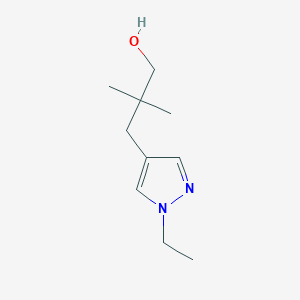
![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)

